molecular formula C23H29N3O2 B4238502 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide

Cat. No. B4238502
M. Wt: 379.5 g/mol
InChI Key: XEVNYALXYFNUKC-UHFFFAOYSA-N
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Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide, also known as IBPP, is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. IBPP is a piperazine derivative that belongs to the class of N-substituted phenylpropanamides.

Mechanism of Action

The mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide is not fully understood. However, it is believed that N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide exerts its pharmacological effects by modulating the activity of various neurotransmitter receptors, including dopamine, serotonin, and mu-opioid receptors. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide has been shown to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, which may contribute to its antipsychotic and antidepressant effects. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide has also been shown to act as a mu-opioid receptor antagonist, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects. In animal studies, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide has been shown to reduce locomotor activity, increase the time spent in the open arms of the elevated plus maze, and decrease the duration of immobility in the forced swim test, indicating potential antipsychotic and antidepressant effects. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide has also been shown to reduce thermal and mechanical hyperalgesia in animal models of neuropathic pain, indicating potential analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide is its high selectivity for dopamine D2 and serotonin 5-HT1A receptors, which may reduce the risk of side effects associated with non-selective drugs. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide also has a relatively long half-life, which may allow for less frequent dosing. However, one of the limitations of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide is its poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

For research on N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide include further investigation of its pharmacological properties, including its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, further studies are needed to elucidate the mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide and to identify potential side effects and drug interactions. Finally, the development of more water-soluble formulations of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide may increase its utility in experimental settings.

Scientific Research Applications

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide has been studied for its potential pharmacological properties, including its antipsychotic, antidepressant, and analgesic effects. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide has been shown to bind to dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of mood and behavior. In addition, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide has been shown to modulate the activity of the mu-opioid receptor, which is involved in pain perception. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-18(2)23(28)26-16-14-25(15-17-26)21-11-9-20(10-12-21)24-22(27)13-8-19-6-4-3-5-7-19/h3-7,9-12,18H,8,13-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVNYALXYFNUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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